![molecular formula C25H16N4O3S2 B11085814 2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11085814.png)
2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone
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Overview
Description
2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that features a triazine ring, phenothiazine moiety, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the furan groups and the phenothiazine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The furan and phenothiazine groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or photonic devices.
Mechanism of Action
The mechanism of action of 2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with specific molecular targets. The triazine and phenothiazine moieties can bind to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine: A related compound with similar triazine and furan groups.
5,6-Di(2-furyl)-3-(2-pyridyl)-1,2,4-triazine: Another triazine derivative with furan groups.
Phenothiazine derivatives: Compounds with the phenothiazine moiety, used in various applications.
Uniqueness
2-{[5,6-DI(2-FURYL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is unique due to its combination of triazine, furan, and phenothiazine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses.
Properties
Molecular Formula |
C25H16N4O3S2 |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C25H16N4O3S2/c30-22(29-16-7-1-3-11-20(16)34-21-12-4-2-8-17(21)29)15-33-25-26-23(18-9-5-13-31-18)24(27-28-25)19-10-6-14-32-19/h1-14H,15H2 |
InChI Key |
BGWMMQJUPSVPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC(=C(N=N4)C5=CC=CO5)C6=CC=CO6 |
Origin of Product |
United States |
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